(2-Methylbutyl)cyclohexane
Overview
Description
(2-Methylbutyl)cyclohexane is an organic compound with the molecular formula C11H22. It is a cycloalkane derivative where a (2-methylbutyl) group is attached to a cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methylbutyl)cyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with 2-methylbutyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced through catalytic hydrogenation of the corresponding unsaturated precursor. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: (2-Methylbutyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce more saturated hydrocarbons.
Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (palladium, platinum), high pressure.
Substitution: Chlorine or bromine, UV light.
Major Products Formed:
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
(2-Methylbutyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis and chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2-Methylbutyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
Methylcyclohexane: A cyclohexane ring with a single methyl group attached.
Ethylcyclohexane: A cyclohexane ring with an ethyl group attached.
Uniqueness of (2-Methylbutyl)cyclohexane: this compound is unique due to the presence of the (2-methylbutyl) group, which imparts distinct chemical and physical properties compared to other cyclohexane derivatives
Properties
IUPAC Name |
2-methylbutylcyclohexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-3-10(2)9-11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQXBDLAGHZBMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1CCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880738 | |
Record name | (2-methylbutyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54105-77-0 | |
Record name | (2-Methylbutyl)cyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054105770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-methylbutyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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